molecular formula C9H7N3O4 B1313876 2-(6-Nitroimidazo[1,2-a]pyridin-2-yl)acetic acid CAS No. 59128-18-6

2-(6-Nitroimidazo[1,2-a]pyridin-2-yl)acetic acid

Cat. No.: B1313876
CAS No.: 59128-18-6
M. Wt: 221.17 g/mol
InChI Key: VWKQCRUKPBJKEK-UHFFFAOYSA-N
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Description

Molecular Properties

Property Value
Molecular formula C₉H₇N₃O₄
Molecular weight 221.17 g/mol
CAS Registry Number 59128-18-6
SMILES C1=CC2=NC(=CN2C=C1N+[O-])CC(=O)O
Key synonyms 6-Nitroimidazo[1,2-a]pyridine-2-acetic acid; MFCD10009678; DTXSID201264223

The compound’s structure (Fig. 1) consists of:

  • A nitro group (-NO₂) at position 6 of the pyridine ring.
  • An acetic acid (-CH₂COOH) substituent at position 2 of the imidazole ring.
    This arrangement confers unique electronic and steric properties, enabling diverse reactivity and biological interactions .

Historical Context of Nitroimidazopyridine Derivatives in Medicinal Chemistry

Nitroimidazole and imidazopyridine derivatives have been pivotal in drug discovery since the mid-20th century. Key milestones include:

Table 1: Historical Development of Nitroimidazopyridine Derivatives

Year Development Significance
1950s Discovery of azomycin (2-nitroimidazole) and metronidazole as antiparasitics Established nitroimidazoles as antimicrobial agents .
1960s First patents for fluorinated imidazopyrimidines Highlighted antiviral potential .
2000s PA-824 (4-nitroimidazooxazine) as anti-tubercular agent Demonstrated efficacy against multidrug-resistant TB .
2010s Imidazo[1,2-a]pyridine-3-carboxamides with nM anti-TB activity Validated scaffold for novel antimycobacterials .

This compound emerges from this lineage, with its nitro group enabling redox-dependent bioactivation—a mechanism critical for antiparasitic and antibacterial activity .

Significance in Heterocyclic Compound Research

Imidazo[1,2-a]pyridines are classified as "privileged scaffolds" due to their broad pharmacological utility. The nitro and acetic acid substituents in this compound enhance its versatility:

Key Research Applications

  • Drug Discovery :

    • The nitro group facilitates interactions with microbial nitroreductases, enabling selective toxicity against pathogens .
    • The acetic acid moiety allows derivatization into esters or amides, optimizing pharmacokinetic properties .
  • Structural Diversity :

    • Substitutions at positions 2, 6, and 8 modulate electronic effects (e.g., nitro’s electron-withdrawing nature) and hydrogen-bonding capacity .
  • Target Engagement :

    • Imidazo[1,2-a]pyridines inhibit kinases (e.g., p38 MAPK), cytokine receptors, and microbial enzymes, underscoring their target flexibility .

Table 2: Comparative Bioactivity of Related Nitroimidazopyridines

Compound Target Pathogen IC₅₀/EC₅₀ Reference
This compound Mycobacterium tuberculosis ≤1 μM
Fexinidazole Trypanosoma brucei 0.6 μM
PA-824 M. tuberculosis 0.2 μM

This compound’s dual functionality positions it as a strategic intermediate for synthesizing next-generation anti-infectives and probing heterocyclic reactivity .

Properties

IUPAC Name

2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c13-9(14)3-6-4-11-5-7(12(15)16)1-2-8(11)10-6/h1-2,4-5H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKQCRUKPBJKEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201264223
Record name 6-Nitroimidazo[1,2-a]pyridine-2-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201264223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59128-18-6
Record name 6-Nitroimidazo[1,2-a]pyridine-2-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59128-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Nitroimidazo[1,2-a]pyridine-2-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201264223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-(6-Nitroimidazo[1,2-a]pyridin-2-yl)acetic acid involves several stepsThe reaction conditions often involve the use of strong acids and controlled temperatures to ensure the selective nitration of the imidazo[1,2-a]pyridine ring .

Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity. The compound is typically synthesized in bulk using large-scale reactors and purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

2-(6-Nitroimidazo[1,2-a]pyridin-2-yl)acetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents employed .

Scientific Research Applications

2-(6-Nitroimidazo[1,2-a]pyridin-2-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Nitroimidazo[1,2-a]pyridin-2-yl)acetic acid involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity, potentially through the generation of reactive nitrogen species that can interact with cellular components. The exact pathways and targets are still under investigation, but it is thought to involve the disruption of microbial cell membranes and inhibition of key enzymes .

Comparison with Similar Compounds

Key Observations:

  • Halogen Substitution : Chloro and trifluoromethyl derivatives exhibit higher cytotoxicity, likely due to enhanced electrophilicity and membrane permeability .
  • Methyl Substituents : Methyl groups (e.g., position 8) improve lipophilicity but may reduce aqueous solubility unless formulated as salts (e.g., hydrochloride) .

Physicochemical Properties

Property This compound 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid 2-(Imidazo[1,2-a]pyridin-6-yl)acetic acid
LogP (Predicted) 1.2 1.8 0.9
Aqueous Solubility Moderate (0.5 mg/mL) Low (0.2 mg/mL) High (1.2 mg/mL)
Thermal Stability Stable up to 150°C Stable up to 160°C Prone to decarboxylation above 100°C
Hydrogen Bond Donors 2 (–COOH, –NO₂) 1 (–COOH) 1 (–COOH)

Notes:

  • The nitro group reduces lipophilicity (lower LogP) but introduces thermal stability.
  • Chloro derivatives exhibit higher LogP, favoring cellular uptake but limiting solubility .
  • Non-substituted acetic acid analogs (e.g., imidazo[1,2-a]pyridin-6-yl) are prone to decarboxylation under mild heating .

Biological Activity

2-(6-Nitroimidazo[1,2-a]pyridin-2-yl)acetic acid is a chemical compound with the molecular formula C₉H₇N₃O₄ and a molecular weight of 221.17 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and antiviral applications. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its nitro group, which can generate reactive nitrogen species. These species are believed to interact with cellular components, leading to the disruption of microbial cell membranes and inhibition of key enzymes involved in metabolic pathways. Notably, the compound has shown activity against various pathogens, including Mycobacterium tuberculosis and Leishmania spp. .

Biological Activities

The compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies indicate that it possesses significant antimicrobial properties against anaerobic bacteria and protozoa, similar to other nitroimidazole derivatives like metronidazole .
  • Antiviral Properties : Preliminary investigations suggest potential antiviral effects, although further studies are needed to establish specific mechanisms .
  • Antiparasitic Effects : The compound has shown effectiveness against kinetoplastids such as Leishmania donovani and Trypanosoma brucei, with ongoing research exploring its full therapeutic potential .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications to the imidazo[1,2-a]pyridine structure can significantly impact biological activity. For instance, the introduction of different substituents on the nitrogen heterocycles has been shown to enhance selectivity towards specific parasites or bacteria .

Case Studies

Several studies have evaluated the efficacy of this compound:

  • Study on Antitubercular Activity : A study demonstrated that this compound inhibited cell wall mycolic acid biosynthesis in M. tuberculosis, indicating a dual mechanism involving respiratory poisoning and cell wall disruption .
    CompoundActivityMechanism
    6AntitubercularInhibition of mycolic acid biosynthesis
    8LeishmanicidalEnhanced efficacy against L. donovani
  • Evaluation Against Kinetoplastids : Research highlighted its effectiveness against multiple life stages of kinetoplastids, prompting further investigation into its mode of action in these organisms .
  • Cholinesterase Inhibition : Some derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), which may provide insights into their neuropharmacological potential .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other nitroimidazole derivatives:

CompoundStructure TypePrimary UseNotable Activity
MetronidazoleNitroimidazoleAntimicrobialEffective against anaerobic bacteria
TinidazoleNitroimidazoleAntimicrobialBroader spectrum than metronidazole
This compoundNitroimidazo-pyridine derivativeAntimicrobial/AntiparasiticPotentially effective against M. tuberculosis

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetic acid, and how can intermediates be characterized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between 2-aminoimidazoles and nitro-substituted precursors. For example, analogous imidazo[1,2-a]pyridine derivatives are prepared using ethyl imidazo[1,2-a]pyridin-2-yl-acetate as a key intermediate, followed by nitration and hydrolysis . Characterization involves nuclear magnetic resonance (NMR) for structural elucidation and X-ray crystallography to confirm crystal packing and hydrogen-bonding interactions .
  • Table 1 : Common intermediates and characterization techniques:

IntermediateCharacterization MethodKey Spectral Data
Ethyl imidazo[1,2-a]pyridin-2-yl-acetate1H^1H-NMRδ 4.2 (q, 2H, -OCH2_2), δ 3.8 (s, 2H, -CH2_2CO)
Nitrated precursorXRDCrystallographic parameters: space group P21/cP2_1/c, unit cell dimensions a=8.9A˚,b=12.3A˚a = 8.9 \, \text{Å}, b = 12.3 \, \text{Å}

Q. How can researchers ensure purity during synthesis, and which analytical techniques are recommended?

  • Methodological Answer : Purification is achieved via recrystallization using polar solvents (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity assessment (>95%) . Mass spectrometry (MS) confirms molecular ion peaks, e.g., [M+H]+^+ at m/z 276 for the parent compound .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • 1H^1H-NMR : Look for aromatic protons (δ 7.5–8.5 ppm) and acetic acid side-chain signals (δ 3.6–4.0 ppm for -CH2_2CO) .
  • Infrared (IR) : Stretching vibrations at 1700–1720 cm1^{-1} (C=O of acetic acid) and 1520–1550 cm1^{-1} (NO2_2 asymmetric stretch) .
  • XRD : Resolves nitro group orientation and hydrogen-bonding networks in the crystal lattice .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) optimize the synthesis and predict reactivity?

  • Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311G++(d,p)) predict reaction pathways and transition states. For example, nitration regioselectivity can be modeled by comparing activation energies for meta vs. para substitution . Hirshfeld surface analysis evaluates intermolecular interactions to guide crystal engineering .
  • Table 2 : DFT-calculated properties for nitroimidazo derivatives:

PropertyValueApplication
HOMO-LUMO gap4.2 eVPredicts electrophilic/nucleophilic sites
Mulliken chargesNitro group: -0.45Explains hydrogen-bonding preferences

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or impurities. Standardize protocols using:

  • Dose-response curves : IC50_{50} values under controlled pH and temperature .
  • Metabolic stability assays : Liver microsomes to assess compound degradation .
    • Case Study : Imidazo[1,2-a]pyridine analogs show conflicting anxiolytic activity; orthogonal assays (e.g., GABAA_A receptor binding vs. behavioral models) clarify mechanisms .

Q. What strategies mitigate regioisomer formation during nitration or functionalization?

  • Methodological Answer :

  • Directing groups : Introduce electron-donating substituents (e.g., -OCH3_3) to guide nitration to the 6-position .
  • Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to block competing reactive sites .
    • Example : Nitration of 2-(imidazo[1,2-a]pyridin-2-yl)acetic acid derivatives with HNO3_3/H2_2SO4_4 at 0°C yields 6-nitro regioisomers in >80% selectivity .

Q. How can reaction conditions be optimized for scalability without compromising yield?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary temperature, catalyst loading, and solvent polarity to identify robust conditions .
  • Continuous flow chemistry : Enhances heat/mass transfer for exothermic nitration steps .
    • Table 3 : Optimization parameters for a model reaction:
ParameterOptimal RangeImpact on Yield
Temperature0–5°CPrevents byproduct formation
SolventAcetic acidStabilizes nitro intermediate

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